molecular formula C9H12BrN3O3 B1444936 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine CAS No. 1249309-23-6

5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine

Cat. No. B1444936
CAS RN: 1249309-23-6
M. Wt: 290.11 g/mol
InChI Key: FCKDYOZYGDBJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine is a chemical compound with the molecular formula C9H12BrN3O3 and a molecular weight of 290.11 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a bromo group at the 5-position, a nitro group at the 3-position, and an N-(2-ethoxyethyl) group .


Physical And Chemical Properties Analysis

The predicted boiling point of 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine is 378.6±42.0 °C, and its predicted density is 1.559±0.06 g/cm3 . Its pKa value is predicted to be 0.69±0.10 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-Phenyl-2-pyridinamine (PPA), structurally related to 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine, has been identified as a pyrolysis product of phenylalanine and is potentially carcinogenic. Research into its synthesis and possible metabolites is important for understanding its biological impacts (Stavenuiter et al., 1985).
  • Studies on the synthesis of 2-amino-5-ethoxypyridine, similar to 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine, provide insights into feasible preparation methods and the challenges encountered due to side-reactions (Hertog et al., 2010).

Spectroscopic and Structural Analysis

  • The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally related to 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine, provides valuable information on its molecular structure and properties (Vural & Kara, 2017).

Pharmaceutical and Biological Activity

  • A study on the synthesis and evaluation of 2-styryl benzimidazoles, which include bromo and nitro substituted compounds like 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine, revealed their antimicrobial and anti-tubercular activities (Shingalapur et al., 2009).
  • Research into azaindole derivatives, including 3-Bromo-5-nitro-4-(β-dimethylaminovinyl) pyridine, provides insights into the chemical reactions and potential pharmaceutical applications of compounds structurally related to 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine (Prokopov & Yakhontov, 1979).

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine is not clear as it is not intended for human or veterinary use. It’s typically used for research purposes, and its mechanism of action would depend on the specific context of the research.

properties

IUPAC Name

5-bromo-N-(2-ethoxyethyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O3/c1-2-16-4-3-11-9-8(13(14)15)5-7(10)6-12-9/h5-6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKDYOZYGDBJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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